Technical Guide: Handling and Risk Management of 5-Bromo-N-butyl-2-chlorobenzamide
Technical Guide: Handling and Risk Management of 5-Bromo-N-butyl-2-chlorobenzamide
Document Control:
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Topic: Technical Safety & Handling Guide (Expanded SDS)
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CAS Registry Number: 1184623-42-4[1]
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Intended Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
Executive Summary & Chemical Identity[3][4][5]
5-Bromo-N-butyl-2-chlorobenzamide is a halogenated benzamide derivative frequently utilized as a scaffold in the synthesis of pharmaceutical intermediates, particularly in the development of bioactive small molecules targeting G-protein coupled receptors (GPCRs) or kinase inhibitors.
This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It integrates Structure-Activity Relationship (SAR) insights to predict toxicology where experimental data is sparse and provides dynamic risk management protocols for R&D environments.
Chemical Characterization
| Parameter | Technical Specification |
| CAS Number | 1184623-42-4 |
| IUPAC Name | 5-bromo-N-butyl-2-chlorobenzamide |
| Molecular Formula | C₁₁H₁₃BrClNO |
| Molecular Weight | 290.58 g/mol |
| Structural Class | Halogenated Aromatic Amide |
| Predicted Physical State | Solid (Crystalline powder) |
| Solubility Profile | Low in water; Soluble in DMSO, DCM, Methanol |
Scientific Insight: The presence of the N-butyl chain increases lipophilicity (LogP > 3.0 estimated), enhancing cell membrane permeability but also increasing the potential for dermal absorption compared to its non-alkylated analogs.
Hazard Identification & Toxicology (GHS Standards)
Note: As a specific niche intermediate, full experimental toxicological datasets are often proprietary. The following classification is derived using Read-Across Methodology from closely related analogs (e.g., 5-Bromo-2-chlorobenzamide, CAS 188774-55-2).
GHS Classification (Predicted)
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Signal Word: WARNING
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Pictograms: GHS07 (Exclamation Mark)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[3] | Systemic absorption of halogenated aromatics; potential hepatic burden. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[4][5] | Lipophilic amide interaction with epidermal lipids. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[5] | Mechanical abrasion and chemical irritation of mucous membranes. |
| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[4] | Inhalation of fine dusts triggers bronchial irritation. |
Structural Alerts for Toxicity
The 2-chloro-5-bromo substitution pattern on the benzene ring is electronically deactivated. However, the amide bond is stable. The primary risk stems from:
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Metabolic Hydrolysis: Potential breakdown into 5-bromo-2-chlorobenzoic acid and n-butylamine (a known irritant) in vivo.
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Bioaccumulation: The halogen load suggests slow metabolic clearance, necessitating strict containment to prevent chronic low-level exposure.
Safe Handling & Engineering Controls
The "Barrier" Strategy
Trustworthiness in safety comes from redundancy. Do not rely solely on PPE.[6][7]
Figure 1: Decision logic for containment based on quantity and dust generation risk.
Specific Handling Protocols
Protocol A: Solid Transfer (Weighing)
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Engineering Control: Operate strictly within a certified chemical fume hood.
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Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic to prevent "fly-away" particles.
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PPE Layering:
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Inner Glove: Nitrile (0.11 mm) - Tactile sensitivity.
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Outer Glove: Nitrile (0.11 mm) or Neoprene - Chemical barrier.
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Why? Halogenated organics can permeate thin nitrile over time. The double layer provides a visual breach indicator and extra time.
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Protocol B: Solubilization
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Solvent Choice: Dissolve in DMSO or Dichloromethane (DCM).
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Exotherm Warning: While this specific amide is not highly reactive, dissolving large quantities (>10g) may generate mild heat of solution. Add solvent slowly.[8]
Synthesis & Stability (Context for Researchers)
Understanding the synthesis helps predict impurities that affect safety (e.g., residual acid chlorides).
Synthetic Pathway & Impurity Profile
The most common synthesis involves the amidation of 5-bromo-2-chlorobenzoic acid derivatives.
Figure 2: Synthetic origin and potential impurity risks.
Implication for Safety: If the product smells "fishy" (amine) or "acrid" (acid chloride), it is impure. These impurities are significantly more hazardous than the target amide. Do not handle impure batches outside of a hood.
Storage & Stability[6]
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Storage Conditions: Store at 2-8°C (Refrigerated) to prevent slow hydrolysis or discoloration.
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Incompatibility: Strong oxidizing agents (e.g., permanganates, peroxides).
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Shelf Life: Typically 24 months if kept dry. Hydrolysis to the parent benzoic acid is the primary degradation pathway if exposed to moisture.
Emergency Response Protocols
Spill Cleanup (Solid)
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Evacuate: Clear the immediate area of non-essential personnel.
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PPE Up: Wear N95/P100 respirator if dust is visible.
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Contain: Do not dry sweep. Use a wet-wipe method or a HEPA vacuum to prevent aerosolization.
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Decontaminate: Clean surface with a mild surfactant (soap/water) followed by an alcohol wipe.
First Aid Measures
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Eye Contact: Rinse immediately with water for 15 minutes.[6][5][7][9] Critical: Lift eyelids to remove trapped particles.
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Skin Contact: Wash with soap and water.[5] Do not use ethanol/solvents on skin, as this may enhance absorption of the halogenated compound.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center immediately.
Disposal Considerations
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Classification: Non-RCRA listed, but treat as Halogenated Organic Waste .
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Method: High-temperature incineration equipped with a scrubber (to neutralize HBr/HCl/NOx emissions).
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Prohibition: Never dispose of down the drain. This compound is likely persistent in aquatic environments due to the halogenation.
References
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U.S. Environmental Protection Agency (EPA). (2025). Chemical Data Reporting (CDR) for 5-Bromo-N-butyl-2-chlorobenzamide (CAS 1184623-42-4).[2] Retrieved from
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PubChem. (n.d.).[10] Compound Summary: N-butyl-2-chlorobenzamide (Analog Read-Across). National Library of Medicine. Retrieved from
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Fisher Scientific. (2025).[3] Safety Data Sheet: 5-Bromo-2-chlorobenzamide (Core Structure).[4] Retrieved from
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Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile (Halogenated Benzonitrile Analog). Retrieved from
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Ningbo Inno Pharmchem. (2025). Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. Retrieved from
Sources
- 1. comptox.epa.gov [comptox.epa.gov]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. tagis.dep.wv.gov [tagis.dep.wv.gov]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. N-butyl-2-chlorobenzamide | C11H14ClNO | CID 347041 - PubChem [pubchem.ncbi.nlm.nih.gov]
